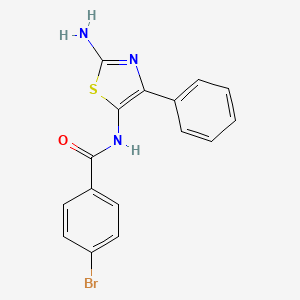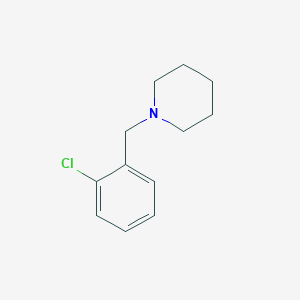
1-(2-Chlorobenzyl)piperidine
描述
1-(2-Chlorobenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis The compound this compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group
准备方法
The synthesis of 1-(2-Chlorobenzyl)piperidine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with 2-chlorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Piperidine is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile), and 2-chlorobenzyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(2-Chlorobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or other unsaturated groups present in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and pressures.
科学研究应用
1-(2-Chlorobenzyl)piperidine has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research has explored its potential as a pharmacophore in the development of drugs for treating neurological disorders, pain management, and other therapeutic areas.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chlorobenzyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The piperidine ring can modulate the compound’s binding affinity and selectivity, influencing its pharmacological effects. For example, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular signaling pathways.
相似化合物的比较
1-(2-Chlorobenzyl)piperidine can be compared with other piperidine derivatives to highlight its uniqueness:
1-(4-Fluorobenzyl)piperidine: Similar in structure but with a fluorine atom instead of chlorine, this compound may exhibit different pharmacological properties due to the electronic effects of the substituent.
1-(3,4-Dichlorobenzyl)piperidine: The presence of two chlorine atoms can significantly alter the compound’s reactivity and biological activity.
1-(4-Bromobenzyl)piperidine:
These comparisons underscore the importance of the substituent’s nature and position on the benzyl group in determining the compound’s properties and applications.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIESIIRDPWWLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482635 | |
| Record name | Piperidine, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-48-1 | |
| Record name | Piperidine, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


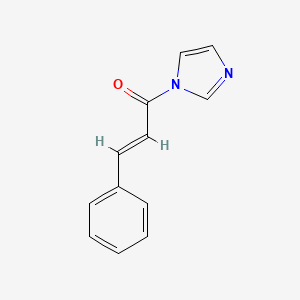
![3-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-5-yl]propanoate](/img/structure/B7811602.png)
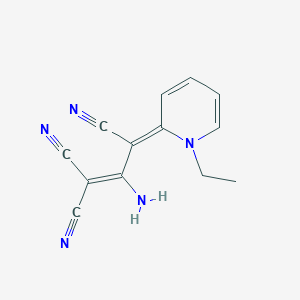
![{2-Amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methylphenyl)methanone](/img/structure/B7811609.png)
![{2-Amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(3,4-dimethylphenyl)methanone](/img/structure/B7811613.png)
![N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811624.png)

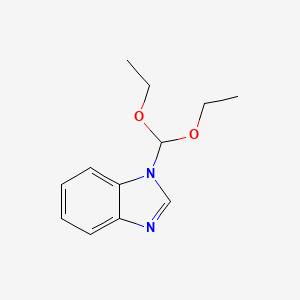

![1-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811648.png)

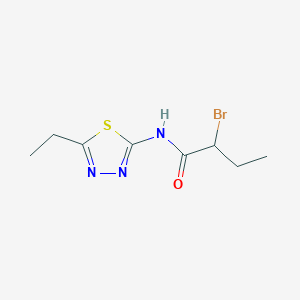
![2-[2-(4-Fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-methylanilino)-4-oxobutanoic acid](/img/structure/B7811671.png)
